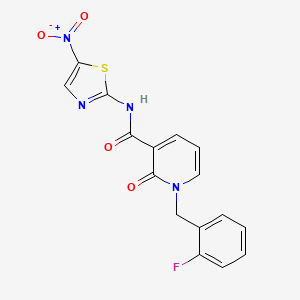

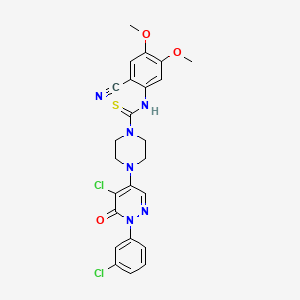

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

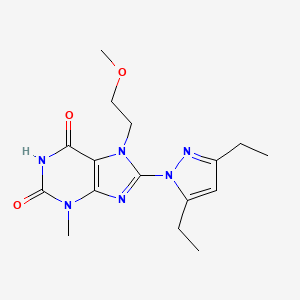

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a compound that can be associated with a class of triazine derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it would share some chemical properties and reactivity with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was achieved through the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto-triazinone with benzyl bromide in methanolic ammonia water . Similarly, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized via the Michael addition of dichloronaphthalene-dione and diaminobenzoic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can participate in various intermolecular interactions. For example, the compound mentioned in the first paper crystallizes in the monoclinic space group and features extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are crucial as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is one such reaction where triazole derivatives can be isomerized in hot, basic solutions to equilibrium mixtures . This type of reactivity could be relevant to this compound, as the presence of amino groups may allow for similar transformations under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their specific substituents and molecular structure. For instance, the density, crystalline structure, and hydrogen bonding patterns can affect the solubility, melting point, and overall stability of the compound . The triazine derivatives discussed in the papers are likely to have unique properties that could be inferred for this compound, such as solubility in various solvents, UV spectra, and ionization constants .

Applications De Recherche Scientifique

Selective Gas/Vapor Sorption and Sensing

A study by Das and Mandal (2018) demonstrated the strategic design of a triazine-based dicarboxylate ligand, leading to the synthesis of an amine-functionalized autofluorescent and polar three-dimensional metal-organic framework (MOF). This MOF showed selective sorption of CO2 over N2 and H2 due to strong adsorbate-adsorbent interactions. Additionally, it was utilized for the ultrafast detection of 2,4,6-trinitrophenol (TNP) in water and vapor phase, showcasing its potential in environmental monitoring and safety applications (Das & Mandal, 2018).

Molecular Structure Analysis

Hwang et al. (2006) synthesized and analyzed the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, obtained through reactions involving 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one. This research contributes to the understanding of triazine derivatives' molecular configurations and their potential applications in chemical synthesis (Hwang et al., 2006).

Cardiogenetic Activity

Linder, Schnürch, and Mihovilovic (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, indicating compounds with potential cardiogenetic activity. A one-pot protocol was developed for the functionalization of the 1,3,5-triazine core, showcasing the compound's application in biomedical research, particularly in cardiac tissue engineering and regenerative medicine (Linder et al., 2018).

Mécanisme D'action

Target of Action

Similar triazine derivatives have been investigated for their antimicrobial, antimalarial, anti-cancer, and anti-viral activities .

Mode of Action

It’s known that triazine derivatives interact with their targets, leading to changes that can inhibit the growth of bacteria, viruses, and cancer cells .

Biochemical Pathways

It’s known that triazine derivatives can interfere with various biological processes, including dna replication, protein synthesis, and metabolic pathways .

Result of Action

Similar triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the retrieved documents, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, these compounds could play a significant role in future therapeutic strategies .

Analyse Biochimique

Biochemical Properties

It is known that the triazine ring in the compound has a strong electron-withdrawing effect, which can influence its interactions with other biomolecules

Cellular Effects

Some studies have suggested that triazine derivatives may have antimicrobial activity, indicating that they could influence cell function

Molecular Mechanism

It is known that the compound can interact with other molecules through its amino group

Propriétés

IUPAC Name |

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGXKRABZRXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2539159.png)

![4-Bromo-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B2539167.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)